3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrrolidine-2,5-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the pyrrolidine-2,5-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield fully saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a valuable tool in the study of cellular signaling pathways .
Medicine
Medicinally, this compound and its derivatives are being explored for their anti-inflammatory and anticancer properties. Preliminary studies have shown promising results in inhibiting tumor growth in vitro .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine-2,5-dione moiety can participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the pyrrolidine-2,5-dione moiety.
1-(2,4,6-Trimethylphenyl)pyrrolidine-2,5-dione: Lacks the pyrazole ring but retains the pyrrolidine-2,5-dione structure.
Uniqueness
The uniqueness of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
944780-24-9 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-11-6-12(2)18(13(3)7-11)22-17(23)9-16(19(22)24)10-21-15(5)8-14(4)20-21/h6-8,16H,9-10H2,1-5H3 |
InChI Key |
VSGDSBARFPVLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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